molecular formula C10H11ClN2O6 B8023704 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate

Cat. No.: B8023704
M. Wt: 290.66 g/mol
InChI Key: FQHNZKWSFQNAGN-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate is an organic compound that features a chloro and nitro group attached to a phenyl ring, along with a methylmethanamine group

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.C2H2O4/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;3-1(4)2(5)6/h2-4,10H,5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHNZKWSFQNAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate typically involves the nitration of 2-chlorobenzene followed by amination and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antidepressant activity.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate involves its interaction with specific molecular targets. It may act on neurotransmitter pathways, influencing the levels of serotonin and dopamine in the brain, which could explain its potential antidepressant effects .

Comparison with Similar Compounds

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